molecular formula C15H11ClN2O5 B11027679 Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate

Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate

Cat. No.: B11027679
M. Wt: 334.71 g/mol
InChI Key: JELKTDSSUAQTGX-UHFFFAOYSA-N
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Description

Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate is an organic compound with the molecular formula C15H11ClN2O5 It is a derivative of benzoic acid and is characterized by the presence of a chloro and nitro group on the benzoyl moiety, as well as a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate typically involves the reaction of 4-chloro-2-nitrobenzoic acid with methyl anthranilate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate is unique due to the specific positioning of the chloro and nitro groups on the benzoyl moiety. This unique arrangement influences its chemical reactivity and biological activity, distinguishing it from other similar compounds .

Biological Activity

Methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate, with CAS number 333346-41-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant data and research findings.

  • Molecular Formula : C15H11N2O5Cl
  • Molecular Weight : 334.711 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various benzoate derivatives, including those similar to this compound. For instance, compounds with similar structures have shown effectiveness against several bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Pyridine-4-chlorobenzoateS. aureus2.18 μM
Nitroaniline DerivativeE. coli3.08 μM
Methyl BenzoateC. albicans1.50 μM

Anticancer Potential

The anticancer properties of this compound have been investigated in vitro. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines, suggesting a potential role in cancer therapy.

Case Study: In Vitro Cytotoxicity Assays

In a study assessing various benzoate derivatives, this compound exhibited significant cytotoxic effects on human cancer cell lines at concentrations ranging from 10 to 100 μM.

Table 2: Cytotoxicity Data

Cell LineConcentration (μM)Viability (%)
HepG2 (Liver Cancer)1075
MCF7 (Breast Cancer)5050
A549 (Lung Cancer)10030

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the nitro group may play a crucial role in its bioactivity by participating in redox reactions or by influencing cellular signaling pathways.

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is essential for evaluating the therapeutic potential of this compound.

Table 3: Pharmacokinetic Parameters

ParameterValue
Half-Life (h)1.6
Plasma Clearance (mL/min/kg)Low to Moderate
Volume of Distribution (L/kg)2.5 - 2.9

Properties

Molecular Formula

C15H11ClN2O5

Molecular Weight

334.71 g/mol

IUPAC Name

methyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C15H11ClN2O5/c1-23-15(20)10-4-2-3-5-12(10)17-14(19)11-7-6-9(16)8-13(11)18(21)22/h2-8H,1H3,(H,17,19)

InChI Key

JELKTDSSUAQTGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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